N2-Cyclopropyl-4-methyl-2,3-pyridinediamine
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Overview
Description
N2-Cyclopropyl-4-methyl-2,3-pyridinediamine: is an organic compound with the chemical formula C9H13N3. It is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine typically involves the reaction of 4-methyl-2,3-pyridinediamine with cyclopropyl bromide under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-cyclopropyl-4-methyl-2,3-pyridinecarboxylic acid, while reduction may produce this compound derivatives .
Scientific Research Applications
N2-Cyclopropyl-4-methyl-2,3-pyridinediamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- N2-Cyclopropyl-4-methyl-2,3-pyridinecarboxylic acid
- N2-Cyclopropyl-4-methyl-2,3-pyridinecarboxamide
- N2-Cyclopropyl-4-methyl-2,3-pyridinecarboxaldehyde
Uniqueness: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is unique due to its specific structural features, such as the cyclopropyl group attached to the pyridine ring.
Properties
IUPAC Name |
2-N-cyclopropyl-4-methylpyridine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-4-5-11-9(8(6)10)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULWAPQSEVRAPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC2CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444627 |
Source
|
Record name | AGN-PC-0NABS7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284686-18-6 |
Source
|
Record name | AGN-PC-0NABS7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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